N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Overview
Description
N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.14640670 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allylation in Synthetic Chemistry
Allylation reactions, particularly involving allyl-containing compounds, are crucial in synthetic organic chemistry for constructing carbon-carbon bonds. For instance, research on the allyl ether as a protecting group demonstrates the strategic use of allylation for selective protection and deprotection in carbohydrate chemistry, highlighting the utility of allyl groups in complex molecule synthesis (Gent, Gigg, & Conant, 1973).
Asymmetric Synthesis
Compounds containing allyl groups and benzamide functionalities often play a role in asymmetric synthesis, leading to chiral molecules. For example, studies on the asymmetric synthesis of fused bicyclic amino acids showcase the use of allyl-containing intermediates for constructing chiral centers, which is critical for producing bioactive molecules with specific stereochemistry (Guenter & Gais, 2003).
Organocatalysis and Ligand Design
Allyl sulfides, sulfones, and similar derivatives are significant in the development of catalysts and ligands for various chemical transformations. The design and synthesis of such compounds can lead to advancements in catalysis, including enantioselective processes and novel reaction pathways (Scommoda, Gais, Bosshammer, & Raabe, 1996).
Prodrug Development
In pharmaceutical research, modifications such as those involving methylsulfonyl and dimethoxyphenyl groups are explored for drug design, potentially affecting solubility, stability, and bioavailability. Such modifications can be crucial in the development of prodrugs, aiming to improve therapeutic profiles (Larsen, Bundgaard, & Lee, 1988).
Properties
IUPAC Name |
2-[[2-(2,5-dimethoxy-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-5-12-22-21(26)16-8-6-7-9-17(16)23-20(25)14-24(31(4,27)28)18-13-15(29-2)10-11-19(18)30-3/h5-11,13H,1,12,14H2,2-4H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICOGJBDZSJGFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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